molecular formula C9H12BrNO2 B13605472 2-Amino-2-(2-bromo-4-methoxyphenyl)ethan-1-ol

2-Amino-2-(2-bromo-4-methoxyphenyl)ethan-1-ol

Cat. No.: B13605472
M. Wt: 246.10 g/mol
InChI Key: FLNZYFPVMJBELK-UHFFFAOYSA-N
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Description

2-Amino-2-(2-bromo-4-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H12BrNO2. It is a white or light yellow crystalline powder with a distinct aromatic odor. This compound is soluble in organic solvents such as ethanol, methanol, and chloroform but is insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Amino-2-(2-bromo-4-methoxyphenyl)ethan-1-ol involves the N-methylation of bromotoluene followed by an amination reaction to produce the target compound . The reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-bromo-4-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Amino-2-(2-bromo-4-methoxyphenyl)ethan-1-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(2-bromo-4-methoxyphenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to act on both serotonin and dopamine receptors sets it apart from other similar compounds.

Properties

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

2-amino-2-(2-bromo-4-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12BrNO2/c1-13-6-2-3-7(8(10)4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3

InChI Key

FLNZYFPVMJBELK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(CO)N)Br

Origin of Product

United States

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